molecular formula C12H18O5 B14460146 Diethyl 2-oxocyclohexane-1,3-dicarboxylate CAS No. 68327-30-0

Diethyl 2-oxocyclohexane-1,3-dicarboxylate

Cat. No.: B14460146
CAS No.: 68327-30-0
M. Wt: 242.27 g/mol
InChI Key: JBOQXRQXAWAUPC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Diethyl 2-oxocyclohexane-1,3-dicarboxylate is an organic compound with the molecular formula C12H18O5. It is a diester derivative of 2-oxocyclohexane-1,3-dicarboxylic acid. This compound is of interest in various fields of chemistry due to its unique structure and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

Diethyl 2-oxocyclohexane-1,3-dicarboxylate can be synthesized through several methods. One common approach involves the esterification of 2-oxocyclohexane-1,3-dicarboxylic acid with ethanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction typically proceeds under reflux conditions to ensure complete conversion of the acid to the ester.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated systems for precise control of reaction parameters such as temperature, pressure, and reactant concentrations is common. Additionally, purification steps such as distillation and recrystallization are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

Diethyl 2-oxocyclohexane-1,3-dicarboxylate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form this compound derivatives with higher oxidation states.

    Reduction: Reduction reactions can convert the keto group to a hydroxyl group, yielding diethyl 2-hydroxycyclohexane-1,3-dicarboxylate.

    Substitution: Nucleophilic substitution reactions can occur at the ester groups, leading to the formation of different ester derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Nucleophiles like alcohols, amines, or thiols can be used in substitution reactions, often in the presence of a base such as sodium hydroxide (NaOH).

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield this compound derivatives with additional oxygen-containing functional groups, while reduction typically produces diethyl 2-hydroxycyclohexane-1,3-dicarboxylate.

Scientific Research Applications

Diethyl 2-oxocyclohexane-1,3-dicarboxylate has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of complex organic molecules and natural products.

    Biology: The compound can be used in studies of enzyme-catalyzed reactions and metabolic pathways.

    Medicine: Research into potential pharmaceutical applications includes the development of new drugs and therapeutic agents.

    Industry: It is utilized in the production of polymers, resins, and other materials with specific chemical properties.

Mechanism of Action

The mechanism of action of diethyl 2-oxocyclohexane-1,3-dicarboxylate involves its interaction with various molecular targets and pathways. The compound’s reactivity is largely due to the presence of the keto and ester functional groups, which can participate in a range of chemical reactions. These interactions can modulate biological processes and chemical transformations, making the compound valuable in both research and industrial applications.

Comparison with Similar Compounds

Similar Compounds

    Dimethyl 2-oxocyclohexane-1,3-dicarboxylate: A similar compound with methyl ester groups instead of ethyl ester groups.

    Diethyl 1,3-acetonedicarboxylate: Another diester with a different cyclic structure.

    Dimethyl 1,4-cyclohexanedione-2,5-dicarboxylate: A related compound with a different substitution pattern on the cyclohexane ring.

Uniqueness

Diethyl 2-oxocyclohexane-1,3-dicarboxylate is unique due to its specific ester and keto functional groups, which confer distinct reactivity and properties. This makes it particularly useful in synthetic chemistry and various research applications.

Properties

CAS No.

68327-30-0

Molecular Formula

C12H18O5

Molecular Weight

242.27 g/mol

IUPAC Name

diethyl 2-oxocyclohexane-1,3-dicarboxylate

InChI

InChI=1S/C12H18O5/c1-3-16-11(14)8-6-5-7-9(10(8)13)12(15)17-4-2/h8-9H,3-7H2,1-2H3

InChI Key

JBOQXRQXAWAUPC-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1CCCC(C1=O)C(=O)OCC

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.